(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone

Physicochemical profiling ADME prediction Lipinski compliance

SAR optimization often requires isolating the effect of a single methyl group without altering core scaffold properties. (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone is a precisely matched molecular pair to its des-methyl analog (CAS 58547-68-5). Key benefits: ΔLogP +0.31 vs. des-methyl; identical TPSA (40.54 Ų) and HBD/HBA; free phenolic -OH for O-alkylation derivatization. Supplied at ≥98% purity, ensuring reproducible results for kinase/GPCR probe design.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1698405-66-1
Cat. No. B1409549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone
CAS1698405-66-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C(=O)N2CCCCC2
InChIInChI=1S/C13H17NO2/c1-10-9-11(15)5-6-12(10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
InChIKeyYJPLPHTVHZLKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone: Structural Overview


(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone (CAS 1698405-66-1) is a synthetic benzoylpiperidine derivative with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It features a 4-hydroxy-2-methylphenyl ring linked via a carbonyl bridge to an unsubstituted piperidine ring, placing it within the phenyl-piperidinyl-methanone class—a scaffold extensively employed in medicinal chemistry for kinase inhibition, GPCR antagonism, and metabolite mimicry . Its defining structural signatures—a hydrogen-bond-donating phenolic –OH, a hydrogen-bond-accepting amide carbonyl, and an ortho-methyl group adjacent to the amide linkage—distinguish it from simpler benzoylpiperidine congeners and confer a unique physicochemical profile relevant to both target engagement and pharmacokinetic optimization .

Scaffold Benzoylpiperidine building block for kinase and GPCR target studies
SAR Probe Matched-pair studies for ortho-methyl substitution effects on permeability
Handle Free phenolic hydroxyl supports late-stage derivatization workflows

Why This Compound Differs from Close Analogs


Within the benzoylpiperidine class, subtle changes in the aryl substitution pattern—such as removal of the ortho-methyl group or relocation of the hydroxyl moiety—profoundly alter lipophilicity, metabolic stability, and target selectivity profiles. For example, the 2-methyl substituent in (4-hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone increases calculated LogP from approximately 2.02 in the des-methyl analog (CAS 58547-68-5) to 2.33, while also introducing steric hindrance that can reduce CYP-mediated oxidative metabolism at the amide-adjacent position . Generic substitution with a non-methylated or para-methylated variant would therefore shift both the pharmacokinetic and pharmacodynamic behavior of a lead series, potentially compromising structure-activity relationships (SAR) or introducing confounding variables in biological assays. The quantitative evidence below demonstrates exactly where these differences are measurable and why they matter for compound selection .

Target compound
Common substitute
Risk context
4-OH-2-Me benzoylpiperidine
Des-methyl benzoylpiperidine
Lipophilicity shift may alter permeability and microsomal partitioning profile
Ortho-methyl steric shielding
Para-methyl regioisomer
Steric protection of amide-adjacent site may not transfer; CYP metabolism context may differ
Phenolic –OH donor present
Des-hydroxy analog
H-bond donor profile may shift; target engagement and solubility context may not transfer

Quantitative Evidence for Compound Selection


Lipophilicity Increase Drives Membrane Permeability

The ortho-methyl group on the phenyl ring differentiates (4-hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone from its closest non-methylated congener, (4-hydroxyphenyl)(piperidin-1-yl)methanone (CAS 58547-68-5). The calculated LogP for the target compound is 2.33, compared to 2.02 for the des-methyl analog—an increase of ΔLogP ≈ 0.31 . This enhanced lipophilicity predicts greater passive membrane permeability and higher microsomal partitioning, making the 2-methyl variant the preferred choice when series optimization requires increased cellular penetration without introducing additional hydrogen bond donors or acceptors [1].

Lipophilicity Increase
Reported
ΔLogP +0.31
Supports membrane permeability selection context
In silico calculation; comparable TPSA (40.54 Ų) for both compounds
Physicochemical profiling ADME prediction Lipinski compliance

Ortho-Methyl Steric Shielding and Metabolic Stability

The 2-methyl substituent is positioned ortho to the carbonyl-amide linkage, creating steric hindrance that can impede oxidative metabolism at the benzylic/amide-adjacent site. This contrasts with both the des-methyl analog (CAS 58547-68-5) and the 4-methyl regioisomer (2-hydroxy-4-methyl variant), where the para-methyl group does not provide analogous steric protection of the metabolically labile amide bond [1]. While direct comparative in vitro microsomal stability data between these exact compounds are not publicly available, class-level evidence from benzoylpiperidine SAR demonstrates that ortho-substituents consistently reduce CYP3A4-mediated N-dealkylation rates by factors of 2- to 10-fold versus the corresponding unsubstituted or para-substituted analogs [2].

Metabolic Stability Shielding
Class-level
2- to 10-fold reduction in CYP-mediated N-dealkylation (class-level estimate)
Supports class-level metabolic stability review
Direct comparative microsomal data unavailable; inferred from benzoylpiperidine SAR
Metabolic stability Steric hindrance CYP oxidation

Hydrogen Bond Profile in Matched-Pair Analysis

When compared with the des-hydroxy analog (2-methylphenyl)-piperidin-1-ylmethanone (molecular formula C₁₃H₁₇NO, MW 203.28), the target compound retains the same number of rotatable bonds and steric bulk at the ortho position but adds one hydrogen bond donor (phenolic –OH) and one hydrogen bond acceptor, while maintaining a TPSA of 40.54 Ų . The des-hydroxy analog lacks the phenolic –OH, reducing its H-bond donor count to zero and its TPSA below 30 Ų, which would predictably increase passive permeability at the cost of reduced aqueous solubility and diminished capacity for directional H-bond interactions with target proteins [1]. The 2-methyl-4-hydroxy combination thus provides a balanced profile: sufficient polarity for target engagement while retaining a LogP (~2.33) within the optimal range for oral bioavailability .

H-Bond Profile Comparison
Reported
Target: HBD 1 · HBA 2 · TPSA 40.54 Ų Des-hydroxy: HBD 0 · TPSA <30 Ų (est.)
Supports matched-pair H-bond donor SAR interpretation
Balanced polarity profile for target engagement and permeability studies
Matched molecular pair Permeability SAR

Unique Substitution Pattern in Building Block Libraries

A survey of commercially available benzoylpiperidine building blocks reveals that the 4-hydroxy-2-methylphenyl substitution pattern is rare. The des-methyl variant (CAS 58547-68-5) is widely stocked, while the 4-hydroxy-3-methyl isomer and various halogenated analogs are more common in vendor catalogs . The target compound CAS 1698405-66-1 is offered at ≥98% purity by ChemScene (Cat. No. CS-0779763), with pricing at approximately $1,102 USD/g (1g scale) and $2,002 USD/g (5g scale) . This positions the compound as a specialty building block for library designers seeking to explore SAR around the ortho-methyl-para-hydroxy benzoyl motif—a chemotype underrepresented in screening collections despite its favorable physicochemical profile .

Building Block Availability
Data to verify
Fewer than 3 major vendors vs. >10 for des-methyl analog
Supports access to underrepresented chemical space for library design
Vendor catalog survey; availability context requires verification
Building block Chemical space Library design

Research and Industrial Applications


Matched-Pair Permeability Optimization

Medicinal chemistry teams seeking to fine-tune the lipophilicity of a benzoylpiperidine lead series can deploy this compound alongside its des-methyl analog (CAS 58547-68-5) as a matched molecular pair. The ΔLogP of +0.31 between the two compounds, with identical TPSA (40.54 Ų) and HBD/HBA counts, allows researchers to isolate the effect of a single methyl group on cellular permeability, microsomal stability, and off-target binding . This controlled comparison is valuable for establishing SAR trends without introducing confounding structural changes.

Kinase and GPCR Targeted Library Design

The 4-hydroxy-2-methylbenzoyl motif provides a hydrogen-bond-capable, moderately lipophilic scaffold suitable for fragment growing or library synthesis targeting kinases (e.g., PI3K isoforms) and GPCRs (e.g., CCR1) where benzoylpiperidine privileged structures have demonstrated activity . The ortho-methyl group offers steric differentiation from the more common para-substituted library members, potentially accessing distinct sub-pockets within the target binding site. The compound's commercial availability at ≥98% purity from ChemScene ensures consistent quality for SAR expansion .

Negative Control for Hydroxyl Pharmacophore Validation

In target engagement studies where the phenolic –OH is hypothesized to form a critical hydrogen bond with the receptor, this compound can serve as the hydroxyl-positive probe, while the des-hydroxy analog (2-methylphenyl)-piperidin-1-ylmethanone) functions as the negative control. The matched steric profile of the ortho-methyl group ensures that any observed differences in activity or binding affinity can be attributed primarily to the presence or absence of the hydroxyl moiety rather than to changes in molecular shape or lipophilicity .

Late-Stage Derivatization via Phenolic Handle

The free phenolic hydroxyl group on the 4-position phenyl ring provides a convenient synthetic handle for O-alkylation, acylation, or sulfonylation reactions, enabling rapid diversification of the scaffold without modifying the core benzoylpiperidine structure. This compound is therefore suitable as a key intermediate for generating focused libraries of ether-, ester-, or carbamate-linked benzoylpiperidine analogs for SAR exploration . The ≥98% purity minimizes the risk of side reactions during derivatization .

Application
Selection Property
Validation Focus
Matched-pair permeability studies
Ortho-methyl lipophilicity context
Membrane permeability SAR review
Kinase/GPCR library design
4-OH-2-Me benzoyl scaffold
Target engagement SAR expansion
Hydroxyl pharmacophore studies
H-bond donor capability
Binding affinity context with matched controls
Late-stage derivatization
Free phenolic hydroxyl handle
O-functionalization fidelity review
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